REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11]1)(=[O:12])[O:13][CH3:14].[CH3:17][OH:18].[NH2:15][NH2:16]>>[C:1]([c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[NH:15][NH2:16])[cH:10][cH:11]1)(=[O:12])[O:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)NN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |